3,6-Difluoro-2-methylbenzonitrile
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Overview
Description
3,6-Difluoro-2-methylbenzonitrile is a chemical compound that belongs to the class of benzonitriles. It is a colorless liquid with a molecular formula of C8H5F2N and a molecular weight of 153.13 g/mol. This compound has gained significant attention in scientific research due to its potential biological and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Difluoro-2-methylbenzonitrile can be achieved through various methods. One common approach involves the nucleophilic aromatic substitution (S_NAr) reaction. This method typically involves the reaction of a fluorinated aromatic compound with a suitable nucleophile under controlled conditions . Another method includes the use of difluoromethylation reagents to introduce the difluoromethyl group into the aromatic ring .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as photohalogenation, ammoxidation, and phase transfer catalytic synthesis . These methods are designed to minimize pollution and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3,6-Difluoro-2-methylbenzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: Nucleophilic aromatic substitution (S_NAr) is a common reaction for this compound, where nucleophiles replace the fluorine atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are commonly employed in S_NAr reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoromethylbenzoic acid, while reduction could produce difluoromethylbenzylamine derivatives.
Scientific Research Applications
3,6-Difluoro-2-methylbenzonitrile has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds and materials.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is utilized in the production of specialty chemicals, including liquid crystals and organic semiconductors.
Mechanism of Action
The mechanism of action of 3,6-Difluoro-2-methylbenzonitrile involves its interaction with specific molecular targets and pathways. The compound can undergo nucleophilic aromatic substitution, where nucleophiles attack the electron-deficient aromatic ring, leading to the replacement of fluorine atoms . This reaction is facilitated by the electron-withdrawing nature of the fluorine atoms, which makes the aromatic ring more susceptible to nucleophilic attack.
Comparison with Similar Compounds
Properties
IUPAC Name |
3,6-difluoro-2-methylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-6(4-11)8(10)3-2-7(5)9/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIRMHLSPAMODBZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C#N)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101289553 |
Source
|
Record name | Benzonitrile, 3,6-difluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
198633-77-1 |
Source
|
Record name | Benzonitrile, 3,6-difluoro-2-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=198633-77-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 3,6-difluoro-2-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101289553 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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